molecular formula C9H10ClNO2 B6159239 4-(6-chloropyridin-2-yl)butanoic acid CAS No. 1211579-64-4

4-(6-chloropyridin-2-yl)butanoic acid

Cat. No. B6159239
CAS RN: 1211579-64-4
M. Wt: 199.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-(6-chloropyridin-2-yl)butanoic acid is represented by the formula C9H10ClNO2 . It consists of a pyridine ring attached to a butanoic acid group .


Physical And Chemical Properties Analysis

4-(6-chloropyridin-2-yl)butanoic acid is a powder with a molecular weight of 199.6. The compound is stable under normal temperatures and pressures .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation and contact with skin and eyes, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(6-chloropyridin-2-yl)butanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloropyridine", "butyric acid", "sodium hydroxide", "sodium hydride", "diethyl ether", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "1. 2-chloropyridine is reacted with sodium hydride in diethyl ether to form 2-pyridyl sodium hydride.", "2. Butyric acid is reacted with 2-pyridyl sodium hydride in tetrahydrofuran to form 4-(2-pyridyl)butanoic acid.", "3. 4-(2-pyridyl)butanoic acid is reacted with acetic anhydride and sulfuric acid to form the corresponding acetic anhydride derivative.", "4. The acetic anhydride derivative is hydrolyzed with sodium bicarbonate to form 4-(2-pyridyl)butanoic acid.", "5. 4-(2-pyridyl)butanoic acid is reacted with thionyl chloride to form 4-(2-pyridyl)butanoyl chloride.", "6. 4-(2-pyridyl)butanoyl chloride is reacted with 6-chloropyridine in the presence of magnesium sulfate and ethyl acetate to form 4-(6-chloropyridin-2-yl)butanoic acid." ] }

CAS RN

1211579-64-4

Product Name

4-(6-chloropyridin-2-yl)butanoic acid

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.